![molecular formula C9H12OS B13084761 [3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
[3-(Methoxymethyl)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxymethyl)phenyl]methanethiol is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)phenyl]methanethiol typically involves the reaction of 3-(methoxymethyl)benzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Methoxymethyl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-(Methoxymethyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Methoxymethyl)phenyl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Methoxymethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[3-(Methoxymethyl)phenyl]methylamine: Contains an amine group instead of a thiol group.
[3-(Methoxymethyl)phenyl]methane: Lacks the thiol group, making it less reactive.
Uniqueness
[3-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a methoxymethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
[3-(methoxymethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12OS/c1-10-6-8-3-2-4-9(5-8)7-11/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
CIZGMZVWIHKNAS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
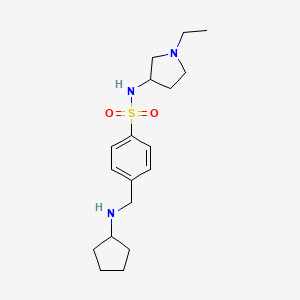
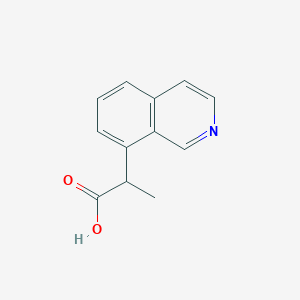
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
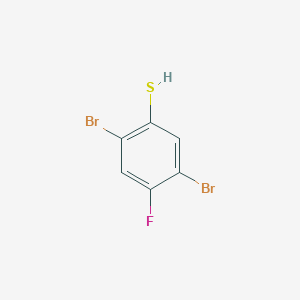
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
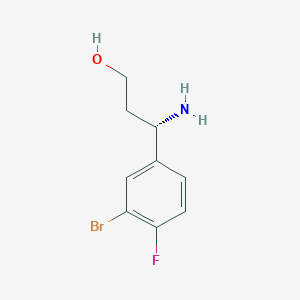
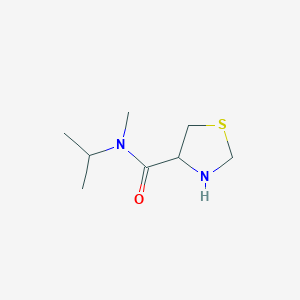
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
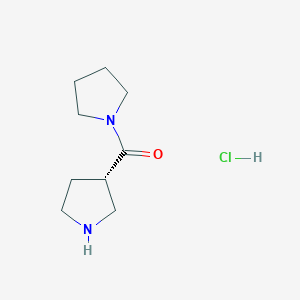
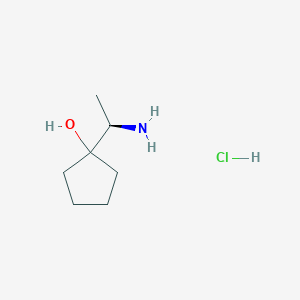
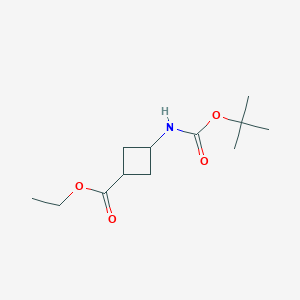
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
